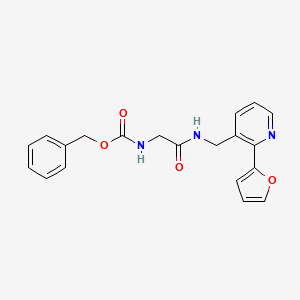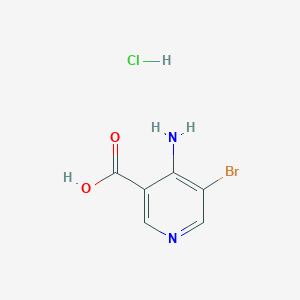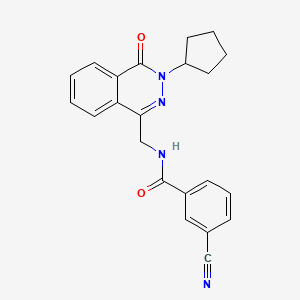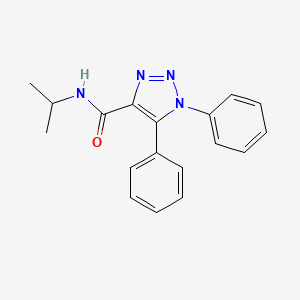
1,5-diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-diphenyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as DPTC, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DPTC is a member of the triazole family, which has been extensively studied due to its diverse biological activities.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Photooxygenation of Oxazoles: Oxazoles, similar in structure to triazole derivatives, can be used as activated carboxylic acids, forming triamides upon reaction with singlet oxygen. This property is utilized in synthesizing macrolides like recifeiolide and curvularin (Wasserman et al., 1981).
- Microwave-Assisted Synthesis: 5-Functionalized 1,2,4-triazolium ylides, structurally related to the target compound, have been synthesized using microwave irradiation. This method highlights the efficient and rapid synthesis of triazole derivatives (Khankischpur & Kurz, 2008).
- Synthesis and Reactivity of Triazole Derivatives: Triazole derivatives, including the targeted compound, are used in the preparation of various biological and peptidomimetic compounds. Their reactivity and synthesis pathways are critical in developing new molecules (S. Ferrini et al., 2015).
Medicinal Chemistry and Biological Applications
- Antifungal and Antibacterial Agents: Triazole derivatives, including those structurally related to the target compound, have been synthesized and evaluated for their antifungal and antibacterial properties. Some of these compounds showed promising activity against pathogens like Candida albicans and Escherichia coli (A. P. Nikalje et al., 2015).
- Antitumor Applications: Triazole derivatives have been studied for their potential antitumor properties. For example, imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, a compound with a similar triazole backbone, has shown activity against leukemia and may function as a prodrug (M. Stevens et al., 1984).
Material Science and Industrial Applications
- Corrosion Inhibition: Triazole derivatives are utilized in corrosion inhibition. For instance, some 4H-triazole derivatives have been studied for protecting mild steel in hydrochloric acid, demonstrating the practical application of triazole compounds in material protection (F. Bentiss et al., 2007).
- Dye Synthesis: Arylazothiazole disperse dyes containing triazole structures have been synthesized for dyeing polyester fibers, indicating the role of triazole derivatives in fabric dyeing and treatment (M. Khalifa et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1,5-diphenyl-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13(2)19-18(23)16-17(14-9-5-3-6-10-14)22(21-20-16)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIKTFSGCRSKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

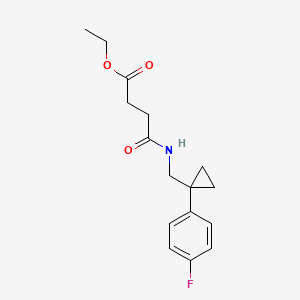
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669152.png)
![2-Amino-4-(4-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2669157.png)
![5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2669158.png)
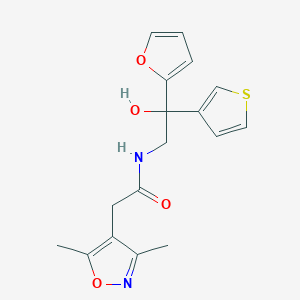
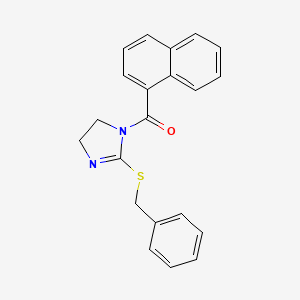
![3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2669161.png)
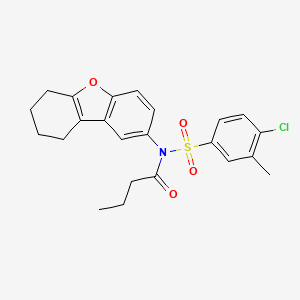
![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanol hydrochloride](/img/structure/B2669165.png)
